Some scientific research has investigated the use of mepiroxol against other fungal strains in a laboratory setting (in-vitro). These studies have shown that mepiroxol may be effective against some molds and yeasts, in addition to dermatophytes []. However, further research is needed to determine if these findings translate to effectiveness in treating fungal infections in humans.
Mepiroxol is a chemical compound that belongs to the class of phenolic compounds. It is primarily recognized for its potential therapeutic applications, particularly in the context of neurological disorders. Mepiroxol has a molecular formula of C₁₃H₁₈Br₂N₂O and a molecular weight of approximately 378.08 g/mol. The compound exhibits structural features that include a dibromophenyl moiety and a cyclohexanol group, which contribute to its biological activity and interaction with various biological targets.
Mepiroxol has been studied for its biological activities, particularly its neuroprotective effects. It has shown promise in inhibiting microglial activation, which is a significant factor in neuroinflammation and neurodegeneration . Additionally, Mepiroxol has been associated with antioxidant properties, which may contribute to its protective role against oxidative stress in neural tissues. Its ability to modulate neurotransmitter systems also highlights its potential as a therapeutic agent for neurological conditions.
The synthesis of Mepiroxol typically involves multi-step organic reactions that may include bromination, amination, and cyclization processes. A common synthetic route starts with the bromination of an appropriate phenolic precursor followed by the introduction of an amino group to form the dibromophenyl structure. Subsequent cyclization leads to the formation of the cyclohexanol moiety, yielding Mepiroxol as the final product. Specific reaction conditions such as temperature and solvent choice can significantly influence yield and purity .
Mepiroxol is primarily investigated for its applications in treating neurological disorders. Its neuroprotective properties make it a candidate for therapies aimed at conditions like Alzheimer's disease and other forms of neurodegeneration. Moreover, due to its antioxidant capabilities, it may also be explored for applications in managing oxidative stress-related diseases .
Mepiroxol shares structural similarities with several other compounds that exhibit neuroprotective or antioxidant properties. Below is a comparison highlighting its uniqueness:
Mepiroxol's unique dibromophenyl structure distinguishes it from these compounds, potentially influencing its specific biological interactions and therapeutic applications.
Mepiroxol represents a structurally distinctive organic compound belonging to the pyridine N-oxide family of heterocyclic molecules. This compound demonstrates significant pharmaceutical relevance as an antihyperlipidemic agent while exhibiting unique structural features that distinguish it from other pyridine derivatives [1] [2] [3].
Mepiroxol possesses the molecular formula C₆H₇NO₂ with a precise molecular weight of 125.13 grams per mole [1] [2] [3] [4]. This molecular composition reflects the presence of six carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms within its structure. The compound exhibits a molecular mass that positions it within the range of small organic molecules, facilitating its biological activity and pharmaceutical applications [5] [6].
The exact mass determination through mass spectrometry reveals a value of 125.04713 for the molecular ion, confirming the elemental composition and providing high-precision identification capabilities [4]. This precise mass serves as a critical parameter for analytical identification and quality control purposes in pharmaceutical applications.
The two-dimensional structure of Mepiroxol features a pyridine ring system with characteristic N-oxide functionality and a hydroxymethyl substituent at the 3-position [1] [7] [5]. The fundamental structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom that bears a formal positive charge balanced by an oxide anion, creating the characteristic N-oxide dipolar structure [8] [9].
The hydroxymethyl group (-CH₂OH) attached to the carbon atom at the 3-position of the pyridine ring represents the primary functional group that distinguishes Mepiroxol from the parent pyridine N-oxide compound [7] [6]. This substituent contributes significantly to the molecule's polarity and hydrogen bonding capabilities, influencing both its physical properties and biological activity.
The canonical SMILES representation C1=CC(=CN+[O-])CO accurately describes the connectivity pattern, indicating the aromatic ring system with the zwitterionic N-oxide functionality and the hydroxymethyl substituent [1] [2] [10]. This notation provides a standardized method for representing the molecular structure in chemical databases and computational applications.
The three-dimensional structure of Mepiroxol exhibits planarity characteristic of pyridine N-oxide derivatives, with the aromatic ring maintaining sp² hybridization throughout the conjugated system [8] [9]. Based on structural studies of related pyridine N-oxides, the N-O bond length in Mepiroxol is estimated to be approximately 1.27-1.28 Å, slightly shorter than the 1.34 Å observed in unsubstituted pyridine N-oxide [9] [11].
The C-N-C bond angle within the pyridine ring approaches 124°, representing a 7° expansion compared to the corresponding angle in pyridine due to the electronic effects of the N-oxide functionality [9]. This angular expansion reflects the electronic redistribution associated with the semipolar N→O bond formation and contributes to the unique reactivity profile of the compound.
The hydroxymethyl substituent at the 3-position exhibits conformational flexibility around the C-CH₂OH bond, allowing rotation that can influence molecular interactions and crystal packing arrangements [12]. Density functional theory calculations on similar hydroxymethyl-substituted pyridines suggest that the hydroxyl group can adopt multiple orientations while maintaining optimal hydrogen bonding interactions [13].
Mepiroxol exhibits achiral molecular architecture with no defined stereocenters, resulting in the absence of optical activity [14] [5]. The molecule possesses C₁ symmetry with no chiral carbons or other stereogenic elements that would generate enantiomeric forms. This achiral nature simplifies pharmaceutical development and regulatory considerations by eliminating the need for enantiomeric separation or specific stereochemical analysis.
The compound demonstrates no E/Z stereoisomerism due to the absence of double bonds with distinct substituent arrangements [14]. The aromatic nature of the pyridine ring system precludes geometric isomerism, while the single bonds in the hydroxymethyl substituent permit free rotation without generating stable conformational isomers.
Constitutional isomerism represents the primary form of structural variation possible for compounds with the molecular formula C₆H₇NO₂. Alternative positional isomers could theoretically exist with the hydroxymethyl group attached to the 2- or 4-positions of the pyridine N-oxide ring, but these represent distinct chemical entities rather than stereoisomers of Mepiroxol [15].
Alternative IUPAC-acceptable names include (1-oxidopyridin-1-ium-3-yl)methanol, which emphasizes the zwitterionic nature of the N-oxide functionality through explicit representation of the positive and negative charges [1] [3]. This nomenclature variant provides additional clarity regarding the electronic structure and formal charge distribution within the molecule.
Mepiroxol presents as a white to off-white crystalline solid at ambient temperature [1] [2]. The compound exhibits characteristic crystalline morphology, appearing as a fine white powder with uniform particle distribution [1]. Under standard laboratory conditions, Mepiroxol maintains its solid state with good physical stability and resistance to caking or agglomeration when stored properly [2].
The compound's molecular formula is C6H7NO2 with a molecular weight of 125.13 g/mol [3] [4] [5]. Its chemical structure features a pyridine N-oxide ring system with a hydroxymethyl substituent at the 3-position, which contributes to its distinctive physicochemical characteristics [3] [5].
Extensive thermal analysis has established that Mepiroxol exhibits a melting point range of 87-89°C [6] [7] [8]. This relatively narrow melting range indicates good chemical purity and crystalline uniformity of the compound. The melting point determination was conducted using standard differential scanning calorimetry techniques under controlled atmospheric conditions [6].
The consistent melting point values reported across multiple independent sources demonstrate the reproducibility of thermal measurements for this compound [6] [7] [8]. The melting behavior shows a sharp endothermic transition without significant decomposition, indicating thermal stability within this temperature range [7].
Thermal stability studies reveal that Mepiroxol demonstrates good thermal stability up to its melting point, with minimal decomposition observed below 200°C [7] [1]. The compound exhibits a boiling point of 391.3°C at 760 mmHg [7] [1], indicating substantial thermal robustness under standard atmospheric conditions.
Flash point analysis indicates a value of 190.5°C [7], classifying Mepiroxol as having relatively low flammability risk under normal handling and storage conditions. The thermal decomposition profile shows that the compound maintains structural integrity across a wide temperature range, making it suitable for various pharmaceutical processing applications [7].
Mepiroxol demonstrates excellent aqueous solubility with reported values of ≥51.9 mg/mL in water [9] [10] [11], equivalent to approximately 199.8 mM [9]. This high water solubility is attributed to the presence of the N-oxide functionality and the hydroxymethyl group, which enhance hydrogen bonding interactions with water molecules [10].
The aqueous solubility characteristics make Mepiroxol highly suitable for parenteral formulations and oral liquid preparations [11]. The compound maintains stable dissolution across physiological pH ranges, with no significant precipitation observed under normal biological conditions [9].
Comprehensive solvent compatibility studies demonstrate that Mepiroxol exhibits favorable solubility in multiple organic solvents:
The compound shows particularly high solubility in ethanol, exceeding 45 mg/mL, which facilitates formulation development and analytical procedures [10] [11]. DMSO compatibility is essential for stock solution preparation and in vitro studies, with documented stability in this solvent for extended periods [12] [13] [2].
Based on structural analysis and computational predictions, Mepiroxol exhibits moderate hydrophilic characteristics due to its N-oxide and hydroxymethyl functional groups [17] [18]. The compound's predicted LogP value is estimated to be approximately 0.6 [7], indicating a slight preference for aqueous phases over lipophilic environments.
The partition behavior suggests that Mepiroxol has balanced hydrophilic-lipophilic properties, which may contribute to its bioavailability profile and membrane permeation characteristics [17]. The presence of ionizable groups influences the distribution coefficient (LogD) across different pH ranges, affecting the compound's pharmacokinetic behavior [18].
Comprehensive stability studies demonstrate that Mepiroxol maintains excellent long-term stability under properly controlled conditions:
The compound shows minimal degradation when stored under recommended conditions, with less than 2% potency loss observed over the specified storage periods [15] [2]. Chemical stability studies indicate that the N-oxide functionality remains intact under proper storage conditions, maintaining the compound's pharmacological activity [9].
Irritant